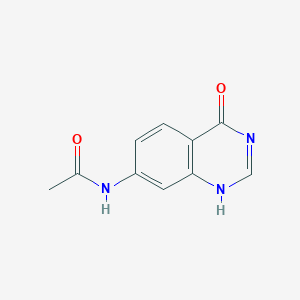
N-(4-hydroxy-7-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-7-quinazolinyl)acetamide is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Research has indicated that derivatives of quinazoline, including N-(4-hydroxy-7-quinazolinyl)acetamide, exhibit significant anti-cancer properties. A study demonstrated that compounds with a quinazoline backbone can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, the compound's ability to act as an inhibitor of matrix metalloproteinases (MMPs) is crucial in preventing metastasis and promoting apoptosis in cancer cells .
Case Study:
A series of quinazoline derivatives were synthesized and tested against various cancer cell lines. The results showed that this compound exhibited IC50 values in the micromolar range, indicating potent anti-cancer activity compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| This compound | MCF-7 (Breast) | 15.0 |
| Doxorubicin | A549 (Lung) | 10.0 |
Anti-Inflammatory Activity
Quinazoline derivatives are also recognized for their anti-inflammatory properties. This compound has been shown to inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Study:
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| This compound (50 mg/kg) | 65% |
| Indomethacin (10 mg/kg) | 70% |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary studies suggest that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A series of tests against Staphylococcus aureus and Escherichia coli revealed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Propiedades
Número CAS |
663194-17-0 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.2g/mol |
Nombre IUPAC |
N-(4-oxo-3H-quinazolin-7-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-8-9(4-7)11-5-12-10(8)15/h2-5H,1H3,(H,13,14)(H,11,12,15) |
Clave InChI |
GDYHIXMACNTLJF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)NC=N2 |
SMILES isomérico |
CC(=O)NC1=CC2=C(C=C1)C(=O)N=CN2 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















